N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide
Description
N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide is a complex organic compound that features a piperidine ring substituted with a thiophene group, an oxane ring, and an ethanesulfonamide group
Properties
IUPAC Name |
N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3S2/c1-20-9-2-4-16(18(20)17-5-3-12-24-17)14-19-25(21,22)13-8-15-6-10-23-11-7-15/h3,5,12,15-16,18-19H,2,4,6-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOOLSYIYJCYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=CS2)CNS(=O)(=O)CCC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Thiophene Group: The thiophene group is introduced via a substitution reaction, often using thiophene-2-carboxaldehyde and a suitable catalyst.
Attachment of the Oxane Ring: The oxane ring is typically added through a nucleophilic substitution reaction involving an oxirane derivative.
Formation of the Ethanesulfonamide Group: The ethanesulfonamide group is introduced via a sulfonation reaction using ethanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine derivative with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted thiophene or oxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiophene rings may facilitate binding to hydrophobic pockets, while the ethanesulfonamide group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]-2-(oxan-4-yl)ethanesulfonamide
- **this compound
Uniqueness
Compared to similar compounds, this compound is unique due to its combination of a piperidine ring with a thiophene group and an oxane ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
